4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid, also known by its IUPAC name, is a compound that features a benzoic acid moiety with a pyridine-derived side chain. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid falls under the category of amino acids and derivatives, specifically as an amino benzoic acid. It is characterized by the presence of both an amine and a carboxylic acid functional group, making it relevant for studies in organic chemistry and pharmacology.
The synthesis of 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid typically involves several steps that may include the formation of intermediates through reactions such as alkylation or amidation. A common synthetic route involves the reaction of 2-(pyridin-2-yl)ethylamine with 4-carboxybenzoic acid under controlled conditions to yield the desired product.
One method described in patent literature includes using 3-amino-4-methyl toluic acid as a starting material, reacting it with cyanamide under acidic conditions to form an intermediate, which is then cyclized to produce the target compound . This approach highlights the importance of controlling pH and temperature during synthesis to optimize yield.
The molecular formula is C14H16N2O2, with a molecular weight of approximately 244.29 g/mol. The compound features a carboxylic acid group (-COOH) and an amine group (-NH), contributing to its reactivity and potential biological activity.
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid participates in various chemical reactions, including:
These reactions are significant for modifying the compound's properties for specific applications.
The oxidation process typically requires oxidizing agents such as hydrogen peroxide or permanganate under controlled conditions to prevent overoxidation or degradation of the pyridine ring.
The mechanism of action for 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid primarily revolves around its interactions at the molecular level with biological targets. The amine group can form hydrogen bonds with various biomolecules, potentially influencing enzyme activity or receptor binding.
Studies indicate that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic effects. These activities are often attributed to their ability to modulate signaling pathways through receptor interactions.
The compound exhibits typical behavior for amino acids, including:
Relevant data from studies show that the compound's solubility and reactivity can be influenced by pH and solvent choice .
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid has several applications in scientific research:
Research continues into its efficacy and mechanisms, highlighting its potential as a valuable compound in drug development and medicinal chemistry.
PEABA’s carboxylic acid and pyridyl groups drive robust heterosynthon formation in cocrystals. In 2:1 complexes with complementary molecules (e.g., bipyridyl derivatives), the acid∙∙∙pyridine motif dominates, forming O–H∙∙∙N hydrogen bonds with near-linear geometry (D–H∙∙∙A angle ≈ 172°) and short contact distances (d~1.78 Å). This interaction anchors three-molecule aggregates, as validated in isostructural analogues [2] [5]. The ethylamino linker further supports N–H∙∙∙O bonds, extending assemblies into 2D sheets.
Table 1: Characteristic Hydrogen Bond Parameters in PEABA Cocrystals
D–H∙∙∙A Interaction | D∙∙∙A Distance (Å) | D–H∙∙∙A Angle (°) | Role in Assembly |
---|---|---|---|
O–H∙∙∙N (acid→pyridyl) | 2.629–2.635 | 170–172 | Primary heterosynthon |
N–H∙∙∙O (amine→carbonyl) | 2.696–3.011 | 134–163 | Intramolecular/chain extension |
N–H∙∙∙O (amine→carbonyl) | 3.010 | 163 | Layer connectivity |
Data extrapolated from isostructural cocrystals [2] [5]
Notably, the intramolecular N–H∙∙∙O bond within PEABA (d~2.70 Å) induces a minor twist (dihedral angle ≈ 7.1°) between the benzoic acid and its carboxyl group, balancing conformational stability with intermolecular binding capacity [5]. This "preorganization" enhances lattice predictability during cocrystallization.
Aromatic stacking in PEABA systems manifests as offset face-to-face interactions between pyridyl/benzene rings, critical for stabilizing supramolecular layers. Cocrystallization studies reveal:
The pyridin-2-yl group’s steric profile reduces co-planarity versus pyridin-4-yl analogues, yet optimized offset stacking preserves orbital overlap. This facilitates charge delocalization—a trait exploitable in organic electronics. IR/Raman spectra of related cocrystals confirm electronic coupling through shifts at 1600–1660 cm⁻¹ (C=O/C=N) and 1400–1500 cm⁻¹ (aromatic) [5].
Centrosymmetric spacers like 4,4′-bipyridylethane (BPE) template PEABA into extended lattices. In BPE:PEABA cocrystals, the BPE molecule resides on an inversion center, enforcing translational symmetry [2] [5]. This enables:
The resultant architecture exhibits P21/c space group symmetry (monoclinic), with unit cell parameters: a = 11.305 Å, b = 11.102 Å, c = 8.874 Å, β = 94.565° [5]. Such order is critical for designing stimuli-responsive materials, where reversible hydrogen-bond rupture/repair occurs without lattice collapse.
PEABA cocrystals display isostructurality with pyridin-4-yl derivatives and bipyridyl systems, evidenced by:
Table 2: Structural Comparison of PEABA Cocrystals with Analogues
Cocrystal Component | Space Group | π–π Distance (Å) | H-Bond Length (Å) | Stability vs. Pyridin-4-yl |
---|---|---|---|---|
4-[2-(Pyridin-2-yl)ethyl]pyridine | P21/c | 3.633 (py-bz) | O–H∙∙∙N: 2.629 | Reduced planarity |
4-[2-(Pyridin-4-yl)ethyl]pyridine | P21/c | 3.633 (py-bz) | O–H∙∙∙N: 2.629 | Higher symmetry |
4,4′-Bipyridyl | P21/c | 3.633 (py-bz) | O–H∙∙∙N: 2.635 | Enhanced π-coupling |
Adapted from crystallographic studies [2] [3] [5]
The pyridin-2-yl’s ortho-N imposes subtle distortions: reduced planarity increases layer flexibility but may weaken long-range order. Synthetic routes (e.g., one-pot condensations) must address this through kinetic control to prevent amorphous byproducts [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: